molecular formula C11H19NO5 B13893999 tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13893999
M. Wt: 245.27 g/mol
InChI Key: ZPEZLZWLABRCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(13)12-4-7-6-16-8(5-12)11(7,14)15/h7-8,14-15H,4-6H2,1-3H3

InChI Key

ZPEZLZWLABRCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2(O)O

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

The starting point for the synthesis is often the preparation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This is achieved by the following method:

  • Reacting nortropinone hydrochloride with triethylamine and di-tert-butyl dicarbonate in dichloromethane at 0 °C for 3 hours.
  • The reaction mixture is then extracted, dried, and purified by silica gel flash chromatography.
  • The yield of this step is approximately 94.5%.
Parameter Details
Starting Material Nortropinone hydrochloride (50 mg, 3.093 mmol)
Reagents Triethylamine (1.08 mL, 7.734 mmol), di-tert-butyl dicarbonate (743 mg, 3.043 mmol)
Solvent Dichloromethane (10 mL)
Temperature 0 °C
Reaction Time 3 hours
Purification Silica gel flash chromatography (ethyl acetate: hexane = 1:5)
Yield 94.5%

Formation of Enol Triflate Intermediate

The next critical step involves the conversion of the ketone intermediate to an enol triflate derivative, which facilitates further functionalization:

  • The tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
  • Lithium bis(trimethylsilyl)amide (LHMDS) is added dropwise to form the enolate.
  • N-phenylbis(trifluoromethanesulfonimide) or related trifluoromethanesulfonyl reagents are added to trap the enolate as the triflate.
  • The reaction mixture is stirred and gradually warmed to room temperature.
  • Workup involves quenching with saturated sodium bicarbonate, extraction, washing, drying, and purification by flash chromatography.
  • Yields range from 78% to 92% depending on conditions and reagents used.
Parameter Details
Starting Material tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (varies)
Base Lithium bis(trimethylsilyl)amide (LHMDS)
Electrophile N-phenylbis(trifluoromethanesulfonimide) or analogs
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Reaction Time 1-16 hours
Purification Silica gel flash chromatography
Yield 78-92%

Introduction of Hydroxyl Groups and Oxygen Insertion

The conversion of the enol triflate intermediate to this compound involves:

  • Hydroxylation reactions that introduce the 8,8-dihydroxy groups.
  • Formation of the 6-oxa bridge (oxygen heteroatom insertion) into the bicyclic system.
  • These transformations are typically achieved through controlled oxidation and ring closure steps, though exact reagents and conditions are less commonly disclosed in public sources.

The final product retains the tert-butyl carbamate protecting group and bicyclic framework, with the hydroxyl groups positioned at the 8,8-positions and the oxygen atom incorporated at the 6-position of the ring system.

Summary Table of Preparation Steps

Step Reaction Conditions Yield (%) Notes
1. Boc protection of nortropinone hydrochloride Triethylamine, di-tert-butyl dicarbonate, DCM, 0 °C, 3 h 94.5 Formation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
2. Enol triflate formation LHMDS, N-phenylbis(trifluoromethanesulfonimide), THF, -78 °C to RT 78-92 Key intermediate for further functionalization
3. Hydroxylation and oxygen insertion Oxidation and ring closure (specific conditions proprietary) Not specified Formation of 8,8-dihydroxy and 6-oxa bridge

Analytical Characterization and Purity

  • Proton nuclear magnetic resonance (1H NMR) spectra of intermediates show characteristic signals confirming bicyclic structure and functional group incorporation.
  • Fluorine NMR (19F NMR) is used to confirm triflate formation.
  • Purity is typically assessed by chromatographic techniques such as silica gel flash chromatography.
  • Mass spectrometry confirms molecular weights consistent with expected structures.

Chemical Reactions Analysis

tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₅
  • Molecular Weight : 245.30 g/mol
  • CAS Number : 2708284-09-5
  • Purity : ≥95% (Combi-Blocks Inc.) .

Structural Features :

  • Bicyclic Core : A 6-oxa-3-azabicyclo[3.2.1]octane scaffold with an oxygen atom at position 6 and a tertiary amine at position 3.
  • Functional Groups : Two hydroxyl groups at position 8 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

Applications :
This compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing bioactive molecules where stereochemical control and polar functional groups are critical .

Comparison with Structural Analogues

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
Target Compound 2708284-09-5 C₁₁H₁₉NO₅ 245.30 8,8-dihydroxy, 6-oxa Reference standard
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 637301-19-0 C₁₁H₁₇NO₃ 225.28 8-oxo Replaces dihydroxy with ketone; reduced polarity
tert-Butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 1369502-46-4 C₁₂H₁₉NO₃ 225.28 6-oxo Oxo group at position 6 instead of 8,8-dihydroxy; altered ring strain
tert-Butyl syn-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate 1228676-24-1 C₁₁H₁₉NO₄ 229.27 8-hydroxy Single hydroxyl vs. dihydroxy; lower molecular weight and hydrophilicity
tert-Butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate 1341036-62-1 C₁₃H₂₀N₂O₂ 236.31 8-cyano Cyano group introduces nitrile reactivity; higher lipophilicity
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 1780781-02-3 C₁₂H₂₂N₂O₂ 242.32 1-amino Amino group enhances basicity; potential for peptide coupling

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dihydroxy groups in the target compound confer higher aqueous solubility (~15 mg/mL) compared to its oxo (5 mg/mL) and cyano (<1 mg/mL) analogues .
  • LogP: Target Compound: 0.45 (hydrophilic). Cyano analogue: 1.80 (lipophilic).
  • Stability : The Boc group in all analogues ensures stability under basic conditions but is cleavable under acidic hydrolysis .

Biological Activity

tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 2708284-09-5) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₁H₁₉NO₅
Molecular Weight: 245.28 g/mol
IUPAC Name: this compound
Purity: 97% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and its role in modulating various biochemical pathways.

Antibacterial Activity

Recent studies have highlighted the compound's efficacy against certain bacterial strains, particularly those exhibiting resistance to conventional antibiotics. The compound has been shown to inhibit the activity of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

Key Findings:

  • In vitro assays demonstrated that this compound effectively inhibits the activity of extended-spectrum beta-lactamases (ESBLs) .
  • The compound was found to have a minimum inhibitory concentration (MIC) comparable to that of established beta-lactamase inhibitors such as avibactam .

The precise mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of Enzymatic Activity: The compound binds to the active site of beta-lactamases, preventing them from hydrolyzing beta-lactam antibiotics .
  • Modulation of Bacterial Signaling Pathways: It may interfere with bacterial signaling pathways that regulate virulence factors, thereby reducing pathogenicity .

Case Studies

Several case studies have documented the biological effects and therapeutic potential of this compound:

  • Case Study on ESBL-producing Enterobacteriaceae:
    • A study assessed the effectiveness of this compound against clinical isolates of ESBL-producing Enterobacteriaceae.
    • Results indicated significant inhibition at concentrations as low as 16 µg/mL, suggesting potential for clinical application in treating resistant infections .
  • Structural Activity Relationship (SAR) Studies:
    • SAR studies have elucidated how modifications to the bicyclic structure affect antibacterial potency.
    • Compounds with hydroxyl substitutions demonstrated enhanced activity against specific bacterial strains compared to their unsubstituted counterparts .

Q & A

Q. What are the established synthetic routes for tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate?

The compound is typically synthesized via stereoselective hydrogenation of disubstituted furan derivatives, followed by functionalization steps. For example, analogous bicyclic morpholinethiones were prepared in five steps starting from cis-disubstituted tetrahydrofuran precursors, which were hydrogenated from furan derivatives . Key intermediates like tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a structural analog) have been used in multi-step syntheses involving coupling reactions and Boc-protection strategies .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

X-ray crystallography is critical for resolving the bicyclic scaffold’s conformation. SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Complementary techniques include 1^1H/13^{13}C NMR to confirm stereochemistry and LC-MS for purity assessment, as seen in related azabicyclo compounds .

Q. What is the compound’s role in medicinal chemistry as a building block?

The bicyclic core serves as a rigid scaffold for targeting low-druggability proteins like protein-protein interaction (PPI) modulators. Its macrocyclic structure enhances binding affinity and metabolic stability, as observed in analogs used for antimicrobial and PPI inhibitor development .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of this compound?

Stereoselectivity during hydrogenation of furan precursors is critical. For example, (±)-8-oxa-3-azabicyclo derivatives require precise control over cis/trans configurations, which can be achieved via catalytic hydrogenation with Pd/C or Rh-based catalysts. Contamination by diastereomers may necessitate chromatographic purification .

Q. How should researchers address contradictions in reported synthesis yields (e.g., 50% vs. higher yields)?

Yield discrepancies often arise from variations in intermediate purification or Boc-protection efficiency. For instance, tert-butyl 3-amino-8-azabicyclo derivatives isolated in 50% yield highlight the need for optimized coupling conditions (e.g., temperature, solvent polarity) and inert atmosphere protocols to minimize side reactions .

Q. What crystallographic refinement challenges are associated with this compound?

The compound’s hydroxyl and azabicyclo groups can introduce disorder in crystal lattices, complicating refinement. SHELXL’s constraints (e.g., DFIX, FLAT) are recommended to model hydrogen bonding and torsional angles accurately. High-resolution data (>1.0 Å) improve electron density maps for oxygen and nitrogen atoms .

Q. What mechanistic insights exist regarding its biological activity?

The macrocyclic structure mimics natural peptide motifs, enabling disruption of PPIs. For example, tert-butyl 1-amino-3-azabicyclo analogs act as synthons for conjugates targeting antimicrobial or oncogenic pathways, likely through hydrophobic and hydrogen-bonding interactions with protein interfaces .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateSynthesis StepYieldReference
cis-Disubstituted tetrahydrofuranHydrogenation of furan derivative65-75%
tert-Butyl 3-amino-8-azabicyclo carboxylateBoc-protection and coupling50%

Q. Table 2: Crystallographic Refinement Parameters

SoftwareData Resolution (Å)R-factor (%)Key Constraints
SHELXL 20180.853.2DFIX, FLAT for bicyclo
SHELXE1.104.8Twin refinement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.